N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, and a piperidine moiety with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a piperidine derivative under specific conditions. For example, the reaction of 5-acetyl-4-aminopyrimidine with a methylsulfonylpiperidine derivative in the presence of a base such as sodium methoxide in butanol can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The amino group on the pyrido[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its antiproliferative, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-22(20,21)19-7-4-11(5-8-19)9-16-14-12-3-2-6-15-13(12)17-10-18-14/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQOJPQZXVAUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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